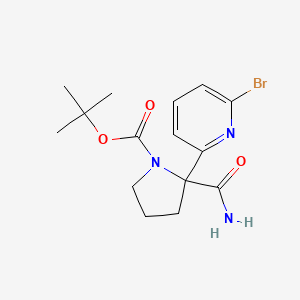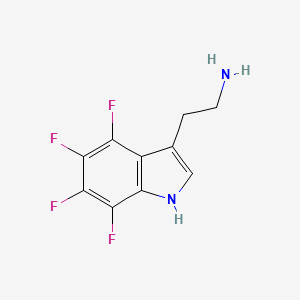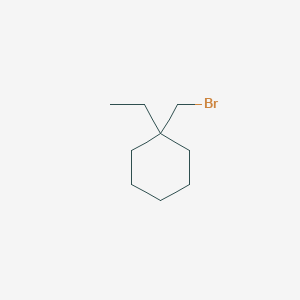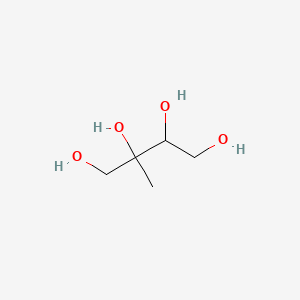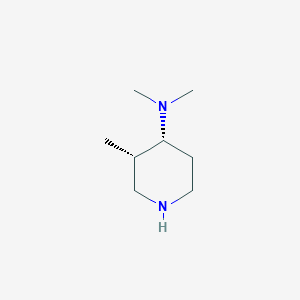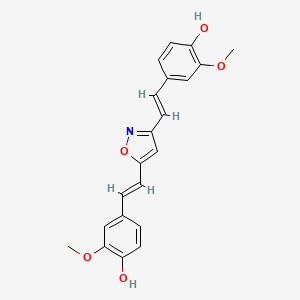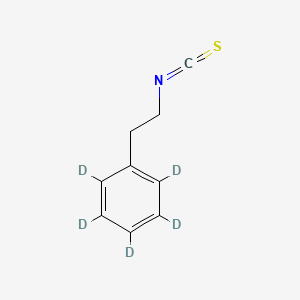
2-Phenyl-D5-ethyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-D5-ethyl isothiocyanate is a member of the isothiocyanate family, which are compounds characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-D5-ethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates can yield amines.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, where the -N=C=S group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
2-Phenyl-D5-ethyl isothiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-D5-ethyl isothiocyanate involves its interaction with cellular components. Once inside the cells, isothiocyanates react with glutathione, catalyzed by the enzyme glutathione S-transferase (GST). This reaction leads to the formation of conjugates that can modulate various cellular pathways, including those involved in oxidative stress and inflammation . Additionally, isothiocyanates can inhibit the activity of certain enzymes and proteins, contributing to their biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl ethyl isothiocyanate
- Sulforaphane
- 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate
Uniqueness
2-Phenyl-D5-ethyl isothiocyanate is unique due to its specific structural features and deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Compared to other isothiocyanates, it may exhibit distinct biological activities and stability profiles .
Propiedades
Fórmula molecular |
C9H9NS |
|---|---|
Peso molecular |
168.27 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |
Clave InChI |
IZJDOKYDEWTZSO-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
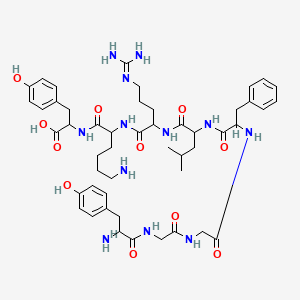

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
